molecular formula C14H10N2O2 B178043 2-(1H-benzo[d]imidazol-2-yl)benzoic acid CAS No. 16529-06-9

2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Cat. No.: B178043
CAS No.: 16529-06-9
M. Wt: 238.24 g/mol
InChI Key: LIGZUQZUEDNPGG-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2-yl)benzoic acid is a compound that features a benzimidazole moiety fused to a benzoic acid structure. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry due to their ability to interact with various biological targets .

Scientific Research Applications

2-(1H-benzo[d]imidazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Future Directions

The potential applications of benzimidazole derivatives are vast due to their wide range of biological activities . One study suggested that a Pd(II) complex of a benzimidazole derivative could be developed as a potent anticancer drug in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with benzoic acid derivatives. One common method is the reaction of o-phenylenediamine with 2-carboxybenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid . Another method involves the reaction of o-phenylenediamine with 2-bromobenzoic acid under basic conditions .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can produce an amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzo[d]imidazol-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGZUQZUEDNPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312336
Record name 2-(1H-benzo[d]imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16529-06-9
Record name 16529-06-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-benzo[d]imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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